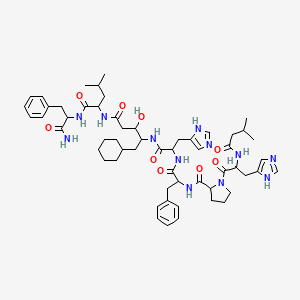![molecular formula C11H14F3NO8 B10848596 (3R,4S)-4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-[(1R,2S)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B10848596.png)
(3R,4S)-4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-[(1R,2S)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2′-Fluoro arabino nucleic acid (FANA) is a type of xeno nucleic acid (XNA), which are synthetic genetic polymers with non-natural backbone structures. FANA is particularly notable for its structural similarity to DNA, allowing it to form stable hybrids with both DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2′-fluoro arabino nucleic acid typically involves the following steps:
Phosphorylation: The 5′-hydroxyl group of FANA is phosphorylated using T4 polynucleotide kinase (T4 PNK) with ATP as the phosphate donor.
Polymerase Chain Reaction (PCR): Tgo DNA polymerase, devoid of 3′ to 5′ exonuclease activity, is used to perform PCR with a mixture of deoxynucleotide triphosphates (dNTPs) and FANA nucleotide triphosphates (fNTPs), yielding DNA–FANA chimeras.
Industrial Production Methods
Industrial production of FANA involves large-scale synthesis using automated solid-phase synthesis techniques. This method allows for the efficient and high-throughput production of FANA oligonucleotides, which can then be purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
FANA undergoes several types of chemical reactions, including:
Phosphorylation: The addition of a phosphate group to the 5′-hydroxyl group of FANA.
Ligation: The joining of two FANA oligonucleotides to form a longer chain.
Polymerase Chain Reaction (PCR): The amplification of FANA sequences using DNA polymerases.
Common Reagents and Conditions
Phosphorylation: T4 polynucleotide kinase (T4 PNK) and ATP.
Ligation: T4 DNA ligase and a DNA splint oligonucleotide.
PCR: Tgo DNA polymerase, deoxynucleotide triphosphates (dNTPs), and FANA nucleotide triphosphates (fNTPs).
Major Products
Phosphorylation: Phosphorylated FANA.
Ligation: Longer FANA oligonucleotides.
PCR: DNA–FANA chimeras.
Scientific Research Applications
FANA has a wide range of scientific research applications, including:
Antisense Oligonucleotides (ASOs): FANA is used as antisense oligonucleotides to modulate gene expression by binding to complementary RNA sequences and preventing their translation.
RNA Transcription: FANA can be used as a template for RNA transcription, enabling the synthesis of RNA molecules with specific sequences.
Gene Silencing: FANA has been shown to have superior gene-silencing and catalytic activities, making it a valuable tool in molecular medicine and synthetic biology.
Mechanism of Action
FANA exerts its effects through several mechanisms:
Antisense Mechanism: FANA antisense oligonucleotides bind to complementary RNA sequences, preventing their translation and thereby modulating gene expression.
Aptamer Binding: FANA aptamers bind to specific targets, such as proteins, with high affinity and specificity, blocking their interactions with other molecules.
RNA Transcription: FANA can serve as a template for RNA transcription, enabling the synthesis of RNA molecules with specific sequences.
Comparison with Similar Compounds
FANA is compared with other similar compounds, such as:
Properties
Molecular Formula |
C11H14F3NO8 |
|---|---|
Molecular Weight |
345.23 g/mol |
IUPAC Name |
(3R,4S)-4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-[(1R,2S)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C11H14F3NO8/c12-11(13,14)10(22)15-6-3(17)1-5(9(20)21)23-8(6)7(19)4(18)2-16/h1,3-4,6-8,16-19H,2H2,(H,15,22)(H,20,21)/t3-,4-,6+,7+,8?/m0/s1 |
InChI Key |
GEGPMWUYMRCINJ-DELVFIHMSA-N |
Isomeric SMILES |
C1=C(OC([C@@H]([C@H]1O)NC(=O)C(F)(F)F)[C@@H]([C@H](CO)O)O)C(=O)O |
Canonical SMILES |
C1=C(OC(C(C1O)NC(=O)C(F)(F)F)C(C(CO)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


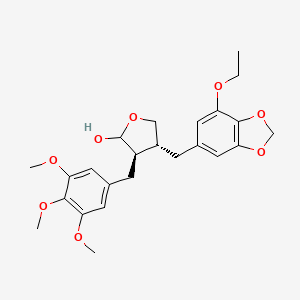
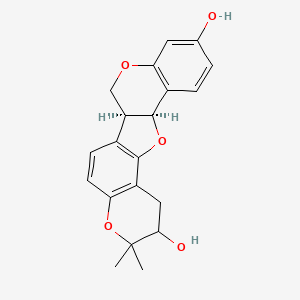

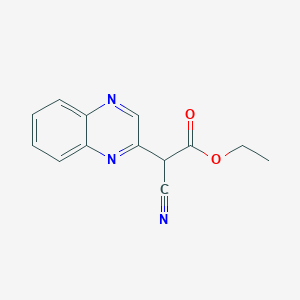

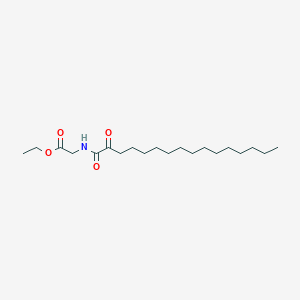
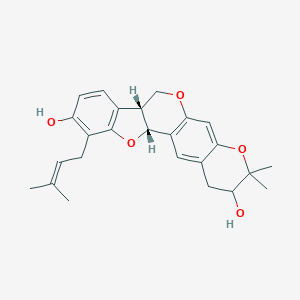
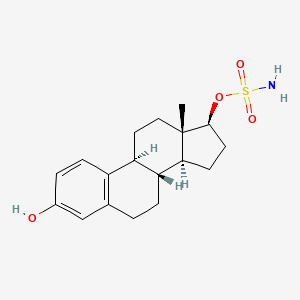
![[(6E,10Z)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848569.png)

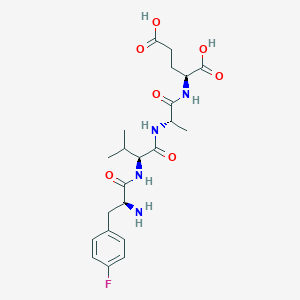
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10848604.png)
![amino 3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carboxylate](/img/structure/B10848606.png)
